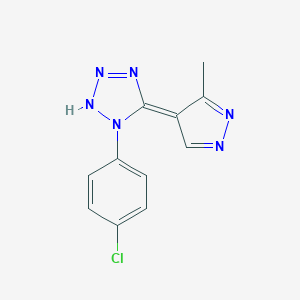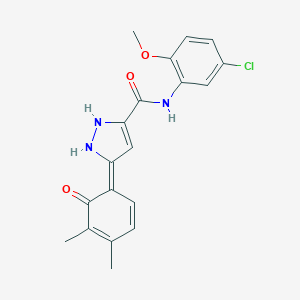![molecular formula C20H23FN2OS B258256 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1990s and has been used in scientific research to study the effects of serotonin receptor agonists on the central nervous system.
Mechanism of Action
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one acts as an agonist at serotonin receptors, specifically the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It is believed to modulate the release of serotonin in the brain, which can have effects on mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, anxiety, and cognition. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has also been shown to affect circadian rhythms and sleep, with some studies suggesting that it may have a role in the treatment of sleep disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one in lab experiments is that it is a selective serotonin receptor agonist, which allows researchers to study the effects of serotonin on specific receptors. However, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has limitations in terms of its selectivity, as it also has affinity for other receptors such as the dopamine D2 receptor. Additionally, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are several future directions for research involving 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one. One area of interest is the role of serotonin in the regulation of circadian rhythms and sleep, and how 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one may be used to treat sleep disorders. Another area of interest is the potential therapeutic uses of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one, such as in the treatment of mood and anxiety disorders. Additionally, there is interest in developing more selective serotonin receptor agonists that can be used to study the effects of serotonin on specific receptors.
Synthesis Methods
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one can be synthesized using a multi-step process involving the reaction of 4-fluorophenylpiperazine with 4-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has been used in scientific research to study the effects of serotonin receptor agonists on the central nervous system. It has been shown to have affinity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has also been used as a tool to study the role of serotonin in the regulation of circadian rhythms and sleep.
properties
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one |
|---|---|
Molecular Formula |
C20H23FN2OS |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C20H23FN2OS/c1-15-3-9-19(10-4-15)25-16(2)20(24)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h3-10,16H,11-14H2,1-2H3 |
InChI Key |
AIVLVRMKCVXCKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



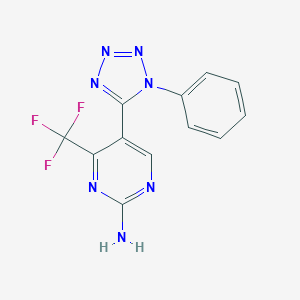
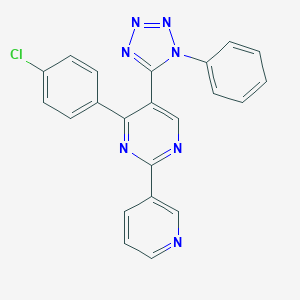
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)

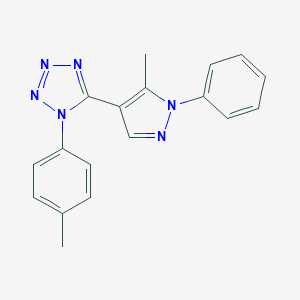
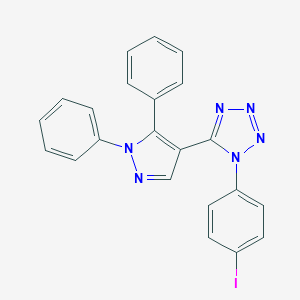
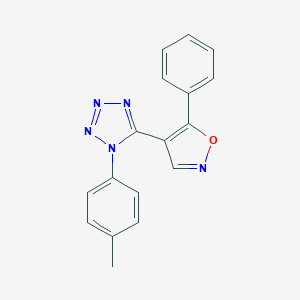
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![5-[5-(4-chlorophenyl)-4-isoxazolyl]-1-phenyl-1H-tetraazole](/img/structure/B258191.png)
